molecular formula C58H87N15O21S4 B575349 Guanylin (human) CAS No. 183200-12-6

Guanylin (human)

Cat. No.: B575349
CAS No.: 183200-12-6
M. Wt: 1458.658
InChI Key: XPNQMTAYRNMRRD-RDJGHUJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanylin is a 15 amino acid peptide that is secreted by goblet cells in the colon . It acts as an agonist of the guanylyl cyclase receptor GC-C and regulates electrolyte and water transport in intestinal and renal epithelia .


Synthesis Analysis

Guanylin is synthesized by gut enterochromaffin cells as a prohormone of 115 amino acids and is processed to the molecular form of 94 amino acids circulating in the blood .


Molecular Structure Analysis

The solution structure of proguanylin adopts a new protein fold and consists of a three-helix bundle, a small three-stranded β-sheet of two NH2-terminal strands and one COOH-terminal strand, and an unstructured linker region .


Chemical Reactions Analysis

Guanylin activates a family of enzymes variously called guanyl, guanylyl or guanylate cyclases that catalyze the conversion of guanosine triphosphate to cyclic guanosine monophosphate (cGMP) and pyrophosphate .


Physical And Chemical Properties Analysis

Guanylin (human) has a molecular formula of C58H87N15O21S4 and a molecular weight of 1458.66 . It is soluble in water .

Scientific Research Applications

  • Role in Intestinal and Plasma Processes : Guanylin, primarily existing as a 10-kDa proguanylin molecule in human intestines and plasma, is crucial for regulating intestinal fluid and electrolyte transport via intestinal guanylate cyclase activation. Its increased concentration in patients with chronic renal failure suggests its role in renal insufficiency (Nakazato et al., 1994).

  • Cancer Research Applications : Research shows a downregulation of guanylin expression in intestinal adenomas, both in humans and mice. This implies that guanylin may be a marker for intestinal epithelial cell transformation, making it significant in cancer research (Steinbrecher et al., 2000).

  • Regulation of Fluid and Electrolyte Absorption : Guanylin is shown to stimulate increases in cyclic GMP levels and influence fluid and electrolyte absorption in human intestines, making it an important target for understanding gastrointestinal physiology (Wiegand et al., 1992).

  • Gene Analysis and Localization : The human guanylin gene analysis, alongside its processing and cellular localization, has been thoroughly investigated. Guanylin is synthesized in gut enterochromaffin cells as a prohormone and is processed into a circulating form, which plays a role in water and electrolyte homeostasis (Hill et al., 1995).

  • Structural Analysis : The solution structure of guanylin has been determined, revealing novel topological stereoisomerism. This finding is crucial for understanding the peptide's function and interaction with its receptor (Skelton et al., 1994).

  • Pathophysiological Significance : Guanylin's increased levels in renal insufficiency and its downregulation in intestinal adenomas suggest its significant role in both renal and gastrointestinal pathophysiology, presenting potential therapeutic targets for related diseases.

Mechanism of Action

Target of Action

Guanylin, a 15 amino acid peptide, primarily targets the guanylyl cyclase receptor GC-C . This receptor is predominantly located on intestinal epithelial cells . It plays a crucial role in the homeostasis and function of the digestive tract .

Mode of Action

Guanylin acts as an agonist of the guanylyl cyclase receptor GC-C . Upon receptor binding, guanylin increases the intracellular concentration of cyclic guanosine monophosphate (cGMP) . This increase in cGMP levels regulates a variety of key cell-type specific processes such as chloride and bicarbonate secretion, which in turn increases luminal fluid and intestinal motility .

Biochemical Pathways

The activation of GC-C by guanylin leads to the generation and release of cGMP from intestinal epithelial cells . When released into the submucosal space through the basolateral membrane, extracellular cGMP acts as a neuromodulator to inhibit pain-sensing nerve fibers innervating the colon . This pathway is involved in the regulation of cellular functions via cGMP in the digestive, renal, central nervous, reproductive, and lymphoid/immune organ systems .

Pharmacokinetics

It is known that guanylin is secreted by goblet cells in the colon . The expression of GC-C provides a pathway for paracrine and/or autocrine regulation of cellular functions .

Result of Action

The activation of GC-C by guanylin results in the stimulation of transepithelial chloride and bicarbonate secretion into the intestinal lumen . This leads to increased intestinal fluid and motility . Additionally, it has been suggested that GC-C acts as an intestinal tumor suppressor, with the potential to prevent the initiation and progression of colorectal cancer .

Action Environment

The action of guanylin is influenced by the environment within the gastrointestinal tract. The specific cellular distribution of guanylin differs between the duodenum and colon and between different species . Furthermore, research has shown that diet-induced obesity can lead to reduced guanylin expression in the colon, linking diet-induced obesity with colorectal cancer .

Safety and Hazards

According to the available data, Guanylin (human) is not classified as a hazardous substance or mixture .

Future Directions

Research has found that a loss in guanylin expression can lead to colorectal cancer due to guanylyl cyclase C’s function as an intestinal tumor suppressor . Therefore, guanylyl cyclase C can serve as a useful target in cancer for prevention and therapy, as well as a marker for tumor cell detection .

Biochemical Analysis

Biochemical Properties

Guanylin interacts with a variety of enzymes and proteins, including guanylate cyclase (GC), a receptor expressed in the kidney . The interaction between Guanylin and GC leads to the production of cyclic guanosine monophosphate (cGMP), a key second messenger in cellular signaling .

Cellular Effects

Guanylin influences cell function by activating cGMP production, which in turn regulates various cellular processes . For instance, in the intestinal epithelium, cGMP stimulates the secretion of chloride and bicarbonate into the intestinal lumen .

Molecular Mechanism

The molecular mechanism of Guanylin involves binding to its receptor, GC, which triggers the conversion of GTP to cGMP . This increase in cGMP levels influences various cellular processes, including gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

The effects of Guanylin can vary over time in laboratory settings . For instance, the activity of Guanylin can be influenced by factors such as pH and temperature, which can affect the rate of interconversion between its active and inactive forms .

Dosage Effects in Animal Models

The effects of Guanylin in animal models can vary depending on the dosage

Metabolic Pathways

Guanylin is involved in the cGMP signaling pathway . By activating GC, it influences the production of cGMP, which in turn affects various metabolic processes .

Transport and Distribution

Guanylin is distributed within cells and tissues via specific transport mechanisms

Subcellular Localization

The subcellular localization of Guanylin is primarily at the apical plasma membranes of cells in the intestinal mucosa and renal tubules . This localization suggests that Guanylin exerts its effects via paracrine and/or autocrine mechanisms .

Properties

IUPAC Name

(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-25-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H87N15O21S4/c1-8-25(2)43-56(91)69-36-21-97-98-24-39(58(93)94)65-40(77)19-61-55(90)44(29(6)74)73-54(89)38(68-48(83)27(4)62-46(81)26(3)63-51(86)35(18-31-11-13-32(76)14-12-31)67-47(82)28(5)64-52(36)87)23-96-95-22-37(53(88)66-34(50(85)72-43)15-16-42(79)80)70-57(92)45(30(7)75)71-41(78)20-60-49(84)33-10-9-17-59-33/h11-14,25-30,33-39,43-45,59,74-76H,8-10,15-24H2,1-7H3,(H,60,84)(H,61,90)(H,62,81)(H,63,86)(H,64,87)(H,65,77)(H,66,88)(H,67,82)(H,68,83)(H,69,91)(H,70,92)(H,71,78)(H,72,85)(H,73,89)(H,79,80)(H,93,94)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,43-,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNQMTAYRNMRRD-RDJGHUJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H87N15O21S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.